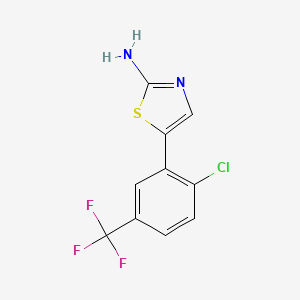
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H6ClF3N2S It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with thiourea in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions are as follows:
Reagents: 2-chloro-5-(trifluoromethyl)benzyl chloride, thiourea, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux
Purification: Recrystallization from ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biology: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the synthesis of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
- 2-Chloro-5-(trifluoromethyl)pyridine
- Various 2-aminothiazole derivatives
Uniqueness
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C10H6ClF3N2S |
|---|---|
Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-2-1-5(10(12,13)14)3-6(7)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
InChI Key |
JAIXQZCXLKVPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















